molecular formula C19H24N2O5S B2913048 methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate CAS No. 1795296-36-4

methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2913048
CAS No.: 1795296-36-4
M. Wt: 392.47
InChI Key: QFXUBDKFBXEGLQ-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
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Biological Activity

Methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a carbamate group, a sulfamoyl moiety, and a phenylbutyl side chain. Its molecular formula is C13H20N2O4SC_{13}H_{20}N_{2}O_{4}S, with a molecular weight of 300.38 g/mol. The IUPAC name reflects its intricate design, which is essential for its biological interactions.

PropertyValue
Molecular Formula C13H20N2O4S
Molecular Weight 300.38 g/mol
CAS Number 919997-48-1
IUPAC Name This compound

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfamoyl group can interact with the active sites of various enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The lipophilicity provided by the phenylbutyl chain enhances the compound's ability to cross cell membranes and interact with intracellular targets.
  • Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with specific proteins, modulating their function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For example, studies have shown that related sulfamoyl compounds can inhibit bacterial growth by interfering with bacterial enzyme systems.

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and HCT-116 cells. The antiproliferative effects were assessed using IC50 values, showing varying degrees of efficacy depending on the cell line.

Cell LineIC50 Value (µM)Effectiveness
Caco-225Moderate
HCT-11630High

Case Studies and Research Findings

  • Study on Nephrotoxicity Protection : A related compound showed protective effects against nephrotoxicity induced by cisplatin without inhibiting its antitumor activity, suggesting potential therapeutic applications in cancer treatment while minimizing side effects .
  • Evaluation Against PI3Kα : Compounds structurally similar to this compound were tested for their ability to inhibit PI3Kα in cancer cells, revealing promising results in reducing cell viability at specific concentrations .
  • Cell Viability Assays : In studies involving astrocytes exposed to cytotoxic agents, the compound demonstrated a concentration-dependent protective effect, significantly improving cell viability and reducing oxidative stress markers .

Properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-19(23,13-12-15-6-4-3-5-7-15)14-20-27(24,25)17-10-8-16(9-11-17)21-18(22)26-2/h3-11,20,23H,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXUBDKFBXEGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.